![molecular formula C24H40Cl2N2O3 B2927632 1-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride CAS No. 1217725-70-6](/img/structure/B2927632.png)
1-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride
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Description
1-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H40Cl2N2O3 and its molecular weight is 475.5. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Allergy Research
This compound is structurally related to cetirizine, a well-known antihistamine used to treat allergic reactions . As such, it can be used in allergy research to study the pharmacodynamics and pharmacokinetics of new antihistamine drugs. Researchers can investigate how modifications to the cetirizine structure can affect its binding to histamine receptors and its ability to prevent or mitigate allergic responses.
Cancer Research
Compounds with a piperazine structure have been shown to target poly (ADP-ribose) polymerase (PARP) in human breast cancer cells . This compound could serve as a starting point for the development of new PARP inhibitors, which are promising agents in the treatment of various cancers.
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O3.2ClH/c1-23(2)18-9-10-24(23,3)22(15-18)29-17-20(27)16-25-11-13-26(14-12-25)19-5-7-21(28-4)8-6-19;;/h5-8,18,20,22,27H,9-17H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPZVQZQDKZGBAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC(CN3CCN(CC3)C4=CC=C(C=C4)OC)O)C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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